molecular formula C6H13N3O2S B149189 2-Acetamido-4-mercaptobutanoic acid hydrazide CAS No. 77076-41-6

2-Acetamido-4-mercaptobutanoic acid hydrazide

Cat. No. B149189
CAS RN: 77076-41-6
M. Wt: 191.25 g/mol
InChI Key: CRMPEIJSRPNMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4-mercaptobutanoic acid hydrazide, also known as AMBH, is a compound with the molecular formula C6H13N3O2S . It is a non-fluorescent, heterobifunctional thiolation crosslinker for cell surface .


Molecular Structure Analysis

The molecular weight of 2-Acetamido-4-mercaptobutanoic acid hydrazide is 191.25 g/mol . The IUPAC name is N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide . The InChI is 1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.25 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass is 191.07284784 g/mol . The topological polar surface area is 85.2 Ų . The heavy atom count is 12 .

Scientific Research Applications

Acetaminophen Metabolism

2-Acetamido-4-mercaptobutanoic acid hydrazide is a metabolite in the biochemical pathway of drugs like acetaminophen. A study demonstrated the high-resolution liquid chromatography of acetaminophen metabolism, identifying various metabolites and their urinary and serum concentrations over time (Mrochek et al., 1974). The study's analytical prowess in isolating and quantifying these metabolites is crucial for understanding drug metabolism and potential toxicities.

Pathophysiological Implications

The compound has been noted in clinical contexts, such as in patients with severe mental defects associated with aspartylglycosaminuria. The enzyme responsible for hydrolyzing compounds similar to 2-Acetamido-4-mercaptobutanoic acid hydrazide is lacking in certain clinical conditions, leading to abnormal excretions and contributing to the disease pathology (Pollitt et al., 1968).

Therapeutic Applications and Interactions

While not directly about 2-Acetamido-4-mercaptobutanoic acid hydrazide, studies on drugs metabolized similarly provide insights into potential therapeutic applications and interactions. For instance, the metabolism of isoniazid, a drug undergoing similar pathways, has been extensively studied to understand its interactions and side effects, which could be extrapolated or considered in the study of 2-Acetamido-4-mercaptobutanoic acid hydrazide's pharmacodynamics and pharmacokinetics (Youssefi, 1992).

Biochemical Studies and Experimental Models

Biochemical and experimental studies on compounds structurally similar or within the same metabolic pathway provide insights into 2-Acetamido-4-mercaptobutanoic acid hydrazide's potential role and behavior in biological systems. Studies involving paracetamol, for example, help in understanding the metabolic pathways and potential reactive intermediates that might be relevant to 2-Acetamido-4-mercaptobutanoic acid hydrazide (Trettin et al., 2014).

properties

IUPAC Name

N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMPEIJSRPNMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376315
Record name 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-mercaptobutanoic acid hydrazide

CAS RN

77076-41-6
Record name 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-4-mercaptobutanoic acid hydrazide
Reactant of Route 2
2-Acetamido-4-mercaptobutanoic acid hydrazide
Reactant of Route 3
Reactant of Route 3
2-Acetamido-4-mercaptobutanoic acid hydrazide
Reactant of Route 4
2-Acetamido-4-mercaptobutanoic acid hydrazide
Reactant of Route 5
2-Acetamido-4-mercaptobutanoic acid hydrazide
Reactant of Route 6
2-Acetamido-4-mercaptobutanoic acid hydrazide

Citations

For This Compound
3
Citations
AA Kale, VP Torchilin - Bioconjugate chemistry, 2007 - ACS Publications
… 2-Acetamido-4-mercaptobutanoic acid hydrazide, AMBH, was purchased from Molecular Probes (Invitrogen, Carlsbad, CA); methoxy poly(ethylene) glycol butyraldehyde (MW 2000) …
Number of citations: 255 pubs.acs.org
H Yokota, K Kaseda, H Matsuura, Y Arai… - … of Nanoscience and …, 2004 - ingentaconnect.com
… For dextran (T500, MW 500,000), the SH groups were introduced by exposure to 500 mM 2-acetamido-4mercaptobutanoic acid hydrazide (Molecular Probes).The SH group-containing …
Number of citations: 8 www.ingentaconnect.com
K Kaseda, H Yokota, Y Ishii, T Yanagida… - Journal of …, 2000 - Am Soc Microbiol
… The SH groups were then introduced by treatment with 500 μM 2-acetamido-4-mercaptobutanoic acid hydrazide (Molecular Probes) (11, 23, 24). The SH group-containing dextrans …
Number of citations: 18 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.